2-(2,2,2-trifluoroethoxy)acetaldehyde
Description
2-(2,2,2-Trifluoroethoxy)acetaldehyde is a fluorinated aldehyde derivative with the molecular formula C₄H₅F₃O₂ and a molar mass of 158.08 g/mol. Its structure consists of an acetaldehyde backbone (CH₃CHO) modified by a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the methyl carbon. This substitution introduces significant electronegativity and lipophilicity, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for drugs requiring metabolic stability and enhanced membrane permeability .
The aldehyde functional group enables reactivity in condensation or nucleophilic addition reactions, suggesting utility in constructing complex fluorinated molecules.
Properties
CAS No. |
1248226-62-1 |
|---|---|
Molecular Formula |
C4H5F3O2 |
Molecular Weight |
142.1 |
Purity |
50 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethoxy)acetaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde under controlled conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(2,2,2-trifluoroethoxy)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2,2,2-trifluoroethoxy)acetic acid.
Reduction: Reduction reactions can convert it into 2-(2,2,2-trifluoroethoxy)ethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethoxy)acetic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique chemical structure.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares 2-(2,2,2-trifluoroethoxy)acetaldehyde with key analogs:
Key Differences and Implications
Reactivity :
- The aldehyde group in 2-(2,2,2-trifluoroethoxy)acetaldehyde confers reactivity for further functionalization (e.g., Schiff base formation), unlike the ester or carboxylic acid derivatives .
- Carboxylic acid analogs (e.g., (2,2,2-Trifluoroethoxy)difluoroacetic acid) exhibit strong acidity (pKa ~1–2), making them suitable for pH-sensitive applications .
Fluorination Effects: The trifluoroethoxy group (-OCH₂CF₃) enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated ethers, improving drug bioavailability . Trifluoromethoxy analogs (-OCF₃) in aromatic systems (e.g., ) exhibit reduced steric bulk but similar electronegativity, favoring aromatic interactions in drug-receptor binding .
Thermal and Physical Properties :
- Ethyl 2-(2,2,2-trifluoroethoxy)acetate (m.p. < −20°C) is liquid at room temperature, whereas carboxylic acid derivatives are solids due to hydrogen bonding .
- Fluorinated compounds generally exhibit lower water solubility but higher organic solvent compatibility, critical for drug formulation .
Challenges and Limitations
- Synthetic Complexity : Introducing fluorine atoms requires specialized reagents (e.g., trifluoroacetic anhydride, ), increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
